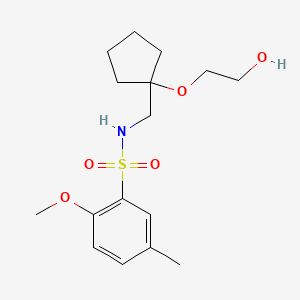

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-13-5-6-14(21-2)15(11-13)23(19,20)17-12-16(22-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQNRKDUUKKZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is a common pharmacophore. Key comparisons include:

- 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide (): This compound shares a methoxybenzamide-sulfonamide structure but replaces the cyclopentyl group with a pyrrolidinylmethyl chain. The absence of a cyclopentyl ring may reduce lipophilicity, while the hydroxyethyl group could improve aqueous solubility. Such structural differences highlight the role of the cyclopentyl moiety in the target compound for steric interactions or target binding .

- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (): This analog substitutes the methyl group with a chlorine atom and includes an ethyl linker. Chlorine’s electron-withdrawing effect may enhance metabolic stability compared to the methyl group, which is electron-donating. The ethyl spacer might influence conformational flexibility, affecting receptor binding .

Table 1: Substituent Comparison on Benzenesulfonamide Core

Cyclopentyl and Hydroxyethoxy Modifications

The cyclopentyl-hydroxyethoxy chain is a distinguishing feature. Comparisons include:

- (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid (): This compound shares a cyclopentyl group and methoxyethoxy chain but incorporates a carboxylic acid terminus. The acidic group may limit blood-brain barrier penetration compared to the target compound’s neutral sulfonamide, illustrating how terminal functional groups influence bioavailability .

- 3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)-hept-5-enamide (): While structurally distinct, its cyclopentyl-hydroxyethoxy motif suggests similar solubility-enhancing effects.

Q & A

Q. How can researchers optimize the synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency due to improved solubility of intermediates .

- Catalysts : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or ketone groups, ensuring minimal side-product formation .

- Temperature control : Maintain 60–80°C during cyclization to prevent premature decomposition of the cyclopentyl intermediate .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonamide group in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the sulfonamide sulfur ( bond polarization) to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., cyclooxygenase-2) using force fields like CHARMM35. Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .

- SAR Analysis : Compare with analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) to identify substituent effects on activity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Methodological Answer: Contradictions arise from assay variability or cell-line specificity. Mitigate via:

- Dose-response profiling : Test across a 10 nM–100 µM range in primary vs. cancer cells (e.g., RAW 264.7 macrophages vs. MCF-7) .

- Pathway inhibition assays : Use Western blotting to quantify COX-2 (anti-inflammatory) vs. Bcl-2 (apoptosis) expression post-treatment .

- Metabolite screening : LC-MS/MS to detect hydroxylated or demethylated metabolites that may alter activity .

Q. How do substituents on the benzene ring (methoxy, methyl) influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

| Substituent | Effect | Experimental Validation | Reference |

|---|---|---|---|

| 2-Methoxy | ↑ Lipophilicity (logP +0.5) | Compare HPLC retention times with analogs lacking methoxy | |

| 5-Methyl | ↓ Solubility in aqueous buffers | Shake-flask method: Measure solubility in PBS (pH 7.4) | |

| Hydroxyethoxy | ↑ Metabolic stability | Incubate with liver microsomes; track half-life via LC-MS |

What synthetic routes enable selective modification of the cyclopentyl-methyl moiety for SAR studies?

Methodological Answer:

- Oxidation : Treat with KMnO/acetone to convert cyclopentyl to cyclopentanone, enabling Schiff base formation with amines .

- Ring-opening : React with BF-OEt to generate a linear diol, which can be re-alkylated with varied electrophiles .

- Protection/deprotection : Use TBDMS-Cl to protect the hydroxyethoxy group before modifying the cyclopentyl ring .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.